molecular formula C9H13NO3S B14766137 (S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide

(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide

Cat. No.: B14766137
M. Wt: 215.27 g/mol
InChI Key: GAAHHXCTWONLNS-ZETCQYMHSA-N
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Description

(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide typically involves the reaction of (S)-1-(4-hydroxyphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can also interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the methanesulfonamide moiety.

    Methanesulfonamide: Contains the methanesulfonamide group but lacks the hydroxyphenyl group.

    4-Hydroxyacetophenone: Contains a hydroxyphenyl group but with a different functional group attached.

Uniqueness

(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide is unique due to the combination of the hydroxyphenyl group and the methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[(1S)-1-(4-hydroxyphenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(10-14(2,12)13)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3/t7-/m0/s1

InChI Key

GAAHHXCTWONLNS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)NS(=O)(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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